Piperphentonamine hydrochloride

Description

Properties

CAS No. |

136467-36-2 |

|---|---|

Molecular Formula |

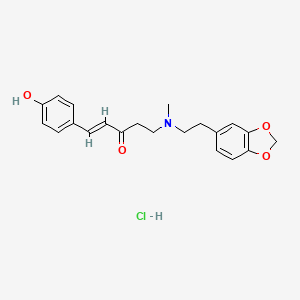

C21H24ClNO4 |

Molecular Weight |

389.87 |

IUPAC Name |

(E)-5-((2-(benzo[d][1,3]dioxol-5-yl)ethyl)(methyl)amino)-1-(4-hydroxyphenyl)pent-1-en-3-one hydrochloride |

InChI |

InChI=1S/C21H23NO4.ClH/c1-22(12-10-17-5-9-20-21(14-17)26-15-25-20)13-11-19(24)8-4-16-2-6-18(23)7-3-16;/h2-9,14,23H,10-13,15H2,1H3;1H/b8-4+; |

InChI Key |

MXVIFUCWSSCOCK-ZFXMFRGYSA-N |

SMILES |

O=C(CCN(CCC1=CC=C(OCO2)C2=C1)C)/C=C/C3=CC=C(O)C=C3.[H]Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PPTA |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Piperphentonamine Hydrochloride

Established Synthetic Pathways for a Hypothetical Piperphentonamine Hydrochloride

The synthesis of a molecule combining a piperidine (B6355638) ring and a phenethylamine (B48288) moiety would likely draw upon established methods in heterocyclic and medicinal chemistry.

Multi-Step Organic Synthesis Strategies

A plausible multi-step synthesis for a "this compound" could involve the coupling of a suitably functionalized piperidine precursor with a phenethylamine derivative. Key strategies might include:

Reductive Amination: A common and efficient method for forming C-N bonds. This could involve the reaction of a phenylethyl ketone with a piperidine amine or, conversely, a piperidine-containing ketone with phenethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

Nucleophilic Substitution: A piperidine derivative could act as a nucleophile, displacing a leaving group on a phenylethyl halide or sulfonate.

Amide Coupling followed by Reduction: A phenylethyl carboxylic acid or its activated derivative could be coupled with a piperidine amine to form an amide, which is then reduced to the corresponding amine using a strong reducing agent such as lithium aluminum hydride.

The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid in an appropriate solvent.

Optimization of Reaction Conditions for this compound Production

Optimizing the synthesis of a target compound is crucial for maximizing yield and purity while minimizing costs and environmental impact. For a hypothetical this compound synthesis, key parameters for optimization would include:

| Parameter | Considerations for Optimization |

| Solvent | Polarity and solubility of reactants and intermediates. |

| Temperature | Balancing reaction rate with the stability of reactants and products. |

| Catalyst | Choice of acid or base catalyst for reductive amination or coupling reactions. |

| Reagent Stoichiometry | Molar ratios of reactants to drive the reaction to completion and minimize side products. |

| Reaction Time | Monitoring reaction progress to determine the optimal duration. |

Advanced techniques such as Design of Experiments (DoE) could be employed to systematically investigate the effects of multiple variables on the reaction outcome, leading to a robust and efficient process.

Design and Synthesis of this compound Analogues

The generation of analogues is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties.

Rational Design Principles for Structural Modification

The rational design of analogues of a "this compound" scaffold would be guided by established principles of medicinal chemistry. Modifications could be targeted at:

The Piperidine Ring: Introduction of substituents to explore steric and electronic effects, or replacement with other heterocyclic systems (bioisosteric replacement) to modulate properties like lipophilicity and metabolic stability.

The Phenethylamine Moiety: Substitution on the aromatic ring to influence receptor binding or metabolic pathways. Altering the length and branching of the ethyl linker could probe the optimal distance and orientation for biological activity.

The Linker between the two moieties: If a linker exists beyond a direct bond, its length, rigidity, and chemical nature could be varied.

Structure-Activity Relationship (SAR) Elucidation of this compound Scaffolds (preclinical, theoretical)

SAR studies aim to correlate changes in chemical structure with alterations in biological activity. For a hypothetical series of this compound analogues, preclinical SAR could be established through:

In vitro assays: Testing the analogues in biochemical or cell-based assays to determine their potency and selectivity against a specific biological target.

Computational Modeling: Using techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking to predict the activity of designed analogues and to understand the molecular interactions driving binding to a target receptor or enzyme.

A hypothetical SAR table might look as follows:

| Analogue | Modification | In Vitro Potency (IC50, nM) |

| Parent Compound | - | 100 |

| Analogue 1 | 4-fluoro on phenyl ring | 50 |

| Analogue 2 | 4-methyl on piperidine ring | 200 |

| Analogue 3 | Propyl linker instead of ethyl | 500 |

These theoretical data would suggest that substitution on the phenyl ring enhances activity, while modifications to the piperidine ring or the linker may be detrimental.

Stereochemical Considerations in this compound Synthesis

If the structure of "this compound" contains one or more chiral centers, its stereochemistry would be a critical aspect of its synthesis and biological activity.

The synthesis of a single enantiomer or diastereomer would require either:

Chiral Resolution: Separation of a racemic mixture into its constituent enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: The use of chiral catalysts, reagents, or starting materials to selectively produce the desired stereoisomer.

The absolute configuration of the synthesized compound would then be determined using techniques such as X-ray crystallography or chiral chromatography in conjunction with spectroscopic methods.

Preclinical Pharmacological Profiling and Mechanistic Elucidation of Piperphentonamine Hydrochloride

Molecular and Cellular Mechanisms of Calcium Sensitization by Piperphentonamine Hydrochloride

Calcium sensitizers represent a class of drugs that augment the response of myofilaments to a given intracellular calcium concentration, leading to an increased force of contraction without a significant rise in myocardial oxygen consumption. While this compound is categorized as a calcium sensitizer (B1316253), the precise molecular and cellular mechanisms underlying this effect are not yet fully elucidated in publicly available scientific literature. However, based on the established principles of calcium sensitization, several potential mechanisms can be postulated.

Interaction with Myocardial Contractile Proteins and Regulatory Pathways (e.g., Troponin, Myosin ATPases)

The core of calcium sensitization lies in the modulation of the interactions between key contractile proteins within the sarcomere. The troponin complex and myosin are primary targets for calcium-sensitizing agents.

Myosin ATPases: The interaction between actin and myosin, which is an ATPase, is the fundamental force-generating process in muscle contraction. Some calcium sensitizers can directly affect the kinetics of the cross-bridge cycle. This can involve increasing the rate of cross-bridge attachment or decreasing the rate of detachment, leading to a net increase in the number of force-producing cross-bridges at any given time. The ATPase activity of myosin is a critical determinant of the speed of muscle shortening. nih.gov An increase in myosin ATPase activity can lead to a more rapid cycling of cross-bridges and enhanced contractility. It is conceivable that this compound could modulate myosin ATPase activity, although experimental evidence is needed to confirm this.

Modulation of Intracellular Calcium Homeostasis in Excitable Cells (in vitro models)

While the primary definition of a calcium sensitizer implies an effect on the myofilaments rather than on calcium concentration itself, some compounds can exhibit mixed properties. In vitro studies using isolated cardiomyocytes are crucial for dissecting the direct effects of a compound on intracellular calcium handling. Such studies would typically measure parameters like the amplitude and kinetics of the intracellular calcium transient.

A pure calcium sensitizer would be expected to increase myocyte contraction without significantly altering the intracellular calcium transient. However, some drugs may also influence the channels and pumps that regulate intracellular calcium, such as the L-type calcium channels, the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), and the Na⁺/Ca²⁺ exchanger. The effect of this compound on these specific components of intracellular calcium homeostasis in cardiomyocytes has not been detailed in the available literature.

Neurobiological Actions of this compound in Preclinical Models

Beyond its cardiovascular effects, this compound has demonstrated significant neuroprotective properties in preclinical models of cerebral ischemia-reperfusion injury. These studies highlight its potential as a therapeutic agent for stroke and other neurodegenerative conditions.

Neuroprotective Mechanisms in Experimental Ischemia-Reperfusion Injury Models (non-human, in vivo and in vitro)

Cerebral ischemia-reperfusion injury is a complex pathological process involving excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to neuronal death and neurological deficits. Preclinical studies have shown that this compound can mitigate these detrimental effects.

In a rat model of cerebral ischemia-reperfusion injury induced by middle cerebral artery occlusion, administration of this compound was found to improve cognitive deficits. nih.gov This protective effect was associated with a reduction in the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in the ischemic brain tissue. nih.gov Furthermore, this compound treatment also decreased the expression of caspase-3, a key executioner enzyme in the apoptotic cascade, and heat shock protein 70 (HSP-70). nih.gov

These findings suggest that the neuroprotective mechanism of this compound in ischemia-reperfusion injury involves the attenuation of the inflammatory response and the inhibition of apoptosis.

Anti-Apoptotic Effects and Cellular Survival Pathways Mediated by this compound (in vitro cell models)

To further elucidate the cellular mechanisms of its neuroprotective actions, the effects of this compound have been investigated in in vitro models of neuronal injury. In cultured rat pheochromocytoma (PC12) cells, a commonly used model for neuronal studies, this compound has been shown to protect against cell death induced by oxygen-glucose deprivation, which mimics ischemic conditions.

The anti-apoptotic effects of this compound are a key component of its neuroprotective profile. Apoptosis, or programmed cell death, is a major contributor to neuronal loss following ischemic insults. By inhibiting apoptotic pathways, this compound helps to preserve neuronal integrity and function. Studies have indicated that this compound can reduce the expression of pro-apoptotic proteins while potentially enhancing the expression of anti-apoptotic factors, thereby shifting the balance towards cell survival. nih.gov

The following table summarizes the key preclinical findings on the neuroprotective effects of this compound:

| Preclinical Model | Key Findings | Reference |

| Rat model of cerebral ischemia-reperfusion | - Improved cognitive deficits- Decreased expression of IL-1β and TNF-α- Reduced expression of caspase-3 and HSP-70 | nih.gov |

| In vitro neuronal cell models | - Protection against oxygen-glucose deprivation-induced cell death- Inhibition of apoptotic pathways | nih.gov |

Preclinical Biotransformation and Metabolic Fate of Piperphentonamine Hydrochloride

Identification and Structural Characterization of Piperphentonamine Hydrochloride Metabolites (e.g., M1, M6)

The initial step in characterizing the biotransformation of a drug candidate is the identification of its metabolites. For this compound, studies have identified two primary metabolites, designated as M1 and M6. nih.govsigmaaldrich.com The structural elucidation of these metabolites is fundamental to understanding the metabolic pathways.

Analytical Techniques for Metabolite Detection and Elucidation (e.g., LC-MS/MS, NMR)

A combination of sophisticated analytical techniques is employed to detect and structurally characterize metabolites from in vitro test systems.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for metabolite identification due to its high sensitivity and selectivity. An LC-MS/MS method has been developed for the determination of this compound and its metabolites, M1 and M6. nih.govsigmaaldrich.com In this method, chromatographic separation is typically achieved on a C18 column with gradient elution. nih.govsigmaaldrich.com The detection is performed using a triple quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode with a positive electrospray ionization source. nih.govsigmaaldrich.com

The specific mass-to-charge (m/z) ratios for the precursor and product ions of this compound and its metabolites M1 and M6 have been determined, providing a basis for their detection in biological matrices. nih.govsigmaaldrich.com

Table 1: Mass Spectrometric Parameters for this compound and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound (PPTA) | 354.0 | 191.8 |

| Metabolite M1 | 356.0 | 148.7 |

| Metabolite M6 | 358.0 | 148.7 |

| Data sourced from human pharmacokinetic studies, as preclinical data is not available in the public domain. nih.govsigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While LC-MS/MS is excellent for detection and providing initial structural clues, NMR spectroscopy is often indispensable for the definitive structural elucidation of metabolites, especially for determining the exact position of metabolic modification and stereochemistry.

Proposed Metabolic Pathways and Enzyme Systems Involved in this compound Biotransformation (in vitro, non-human microsomes)

The biotransformation of drugs is primarily categorized into Phase I and Phase II reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, are often mediated by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver microsomes. openanesthesia.orgnih.gov Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

For this compound, in vitro studies using non-human liver microsomes (e.g., from rats, dogs, or monkeys) are essential to identify the specific metabolic pathways and the CYP450 isoforms involved in its metabolism. doi.orgnih.govflinders.edu.auresearchgate.net Such studies typically involve incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH. frontiersin.orgnih.gov By using a panel of recombinant human CYP enzymes or specific chemical inhibitors, it is possible to identify the key enzymes responsible for the formation of metabolites M1 and M6.

Comparative Metabolic Studies of this compound Across Non-Human Species

Significant variations in drug metabolism can exist between different species. Therefore, conducting comparative in vitro metabolic studies using liver microsomes or hepatocytes from various non-human species (e.g., rat, dog, monkey) is a standard practice in preclinical development. These studies help in selecting the most appropriate animal model for toxicology studies—one whose metabolic profile most closely resembles that of humans.

The metabolic stability and the profile of metabolites of this compound would be compared across species to identify any species-specific metabolites or differences in the rate of metabolism.

Table 2: Illustrative Comparative in vitro Metabolism of a Hypothetical Compound in Liver Microsomes

| Species | % Parent Remaining (60 min) | Major Metabolites Formed |

| Rat | 35% | M1, M3, M4 |

| Dog | 15% | M1, M2, M5 |

| Monkey | 50% | M1, M6 |

| Human | 45% | M1, M6 |

| This table presents hypothetical data for illustrative purposes, as specific comparative metabolic data for this compound is not publicly available. |

In Vitro Metabolic Stability and Reactivity Assessment of this compound

Metabolic Stability: The in vitro metabolic stability of a compound provides an estimate of its susceptibility to metabolism, which in turn influences its in vivo half-life and clearance. springernature.comresearchgate.netyoutube.com This is typically assessed by incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. springernature.comprotocols.io The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). youtube.com

Reactivity Assessment: Some drug metabolites can be chemically reactive, leading to potential toxicity through covalent binding to cellular macromolecules. In vitro assays are conducted to assess the potential for reactive metabolite formation. These assays often involve incubating the parent drug with liver microsomes in the presence of trapping agents like glutathione (B108866) (GSH). The formation of drug-GSH conjugates, detected by LC-MS/MS, can indicate the presence of reactive electrophilic metabolites.

Advanced Analytical Methodologies for Piperphentonamine Hydrochloride Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Piperphentonamine Hydrochloride and Metabolites

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been successfully developed and validated for the simultaneous determination of this compound (PPTA) and its metabolites, M1 and M6, in biological matrices. sigmaaldrich.comresearchgate.net This method is essential for pharmacokinetic studies, providing the necessary sensitivity and specificity to quantify the compounds in complex biological fluids. researchgate.netsigmaaldrich.comscience.gov

The chromatographic separation of PPTA and its metabolites is a critical step in ensuring accurate quantification. Key parameters that have been optimized include:

Column Chemistry: A C18 column is utilized for the chromatographic separation. sigmaaldrich.com This type of column provides excellent retention and separation for a wide range of compounds, including PPTA and its metabolites.

Mobile Phase Composition: The mobile phase consists of a gradient elution system. sigmaaldrich.comscience.gov This involves the use of two solvents, typically an aqueous solution and an organic solvent, with the composition changing over the course of the analysis. For the analysis of PPTA, the mobile phase is composed of 1% acetic acid in water (A) and acetonitrile (B52724) (B). sigmaaldrich.com The gradient elution allows for the effective separation of the parent drug from its metabolites and endogenous matrix components.

Gradient Elution: A gradient elution program is employed to achieve optimal separation within a reasonable analysis time. sigmaaldrich.comscience.gov The entire analysis, including the separation of PPTA, M1, and M6, is completed in 10.5 minutes with a constant flow rate of 0.25 mL/min. sigmaaldrich.com

| Parameter | Optimized Condition |

| Column | C18 |

| Mobile Phase A | 1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Type | Gradient |

| Flow Rate | 0.25 mL/min |

| Total Run Time | 10.5 minutes |

This table summarizes the optimized chromatographic parameters for the LC-MS/MS analysis of this compound and its metabolites.

The developed LC-MS/MS method has been validated to ensure its reliability for use in preclinical studies. While specific details on validation in tissue homogenates and cell lysates are not extensively available in the provided search results, the validation in human plasma and urine provides a strong foundation for its application in other preclinical matrices. The validation process typically assesses the following parameters:

Sensitivity: The method demonstrates high sensitivity with low limits of quantification (LLOQ). For PPTA and M1, the concentration ranges were 0.1-500 ng/mL in plasma and 0.1-200 ng/mL in urine. sigmaaldrich.comresearchgate.net For M6, the ranges were 0.2-500 ng/mL in plasma and 0.2-200 ng/mL in urine. sigmaaldrich.comresearchgate.net

Selectivity: The use of a triple quadrupole tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode ensures high selectivity. sigmaaldrich.com This technique allows for the specific detection of the target analytes by monitoring their unique precursor-to-product ion transitions, minimizing interference from other compounds in the matrix.

Reproducibility: The method has shown good reproducibility, with correlation coefficients (r) for the standard curves being greater than 0.99 for all analytes in both plasma and urine. sigmaaldrich.comresearchgate.net

High-Resolution Mass Spectrometry for Comprehensive this compound Characterization

High-resolution mass spectrometry (HRMS) is a powerful tool for the comprehensive characterization of drug candidates and their metabolites. While the primary quantitative method described for PPTA utilizes a triple quadrupole mass spectrometer, HRMS can be employed for metabolite identification and structural elucidation. tandfonline.com The use of HRMS provides highly accurate mass measurements, which can aid in determining the elemental composition of unknown metabolites.

The detection of PPTA and its metabolites, M1 and M6, was performed using a triple quadrupole tandem mass spectrometer with a positive electrospray ionization source. sigmaaldrich.com The specific precursor and product ion m/z ratios monitored were:

PPTA: 354.0 → 191.8 sigmaaldrich.com

M1: 356.0 → 148.7 sigmaaldrich.com

M6: 358.0 → 148.7 sigmaaldrich.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Piperphentonamine (PPTA) | 354.0 | 191.8 |

| Metabolite M1 | 356.0 | 148.7 |

| Metabolite M6 | 358.0 | 148.7 |

This table details the mass-to-charge ratios of the precursor and product ions used for the MRM detection of this compound and its metabolites.

Spectroscopic Techniques for this compound Structural Analysis

While the search results primarily focus on mass spectrometric techniques, the structural analysis of a new chemical entity like this compound would have initially involved a suite of spectroscopic techniques to confirm its chemical structure. These techniques are fundamental in pharmaceutical research and development.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can be used to determine the concentration of a substance in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for elucidating the detailed structure of organic molecules by providing information about the connectivity and chemical environment of atoms.

Although specific data from these spectroscopic analyses for this compound were not available in the provided search results, they are standard procedures in the characterization of a new drug substance.

Bioanalytical Sample Preparation Strategies for this compound Quantification

Effective sample preparation is crucial for removing interfering substances from the biological matrix and concentrating the analytes of interest before LC-MS/MS analysis. The choice of sample preparation technique depends on the nature of the analyte and the matrix.

For the analysis of this compound and its metabolites, two primary methods have been employed:

Protein Precipitation (PPT): This is a simple and rapid method used for the pre-treatment of plasma samples. researchgate.netsigmaaldrich.comscience.gov It involves adding a precipitating agent, such as acetonitrile or methanol, to the plasma to denature and precipitate the proteins. The supernatant, containing the analytes, is then collected for analysis.

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique used for the pre-treatment of urine samples. sigmaaldrich.comscience.govscience.gov It involves passing the sample through a solid sorbent that retains the analytes of interest. Interfering substances are washed away, and the purified analytes are then eluted with a suitable solvent. This method provides cleaner extracts compared to protein precipitation, which can be important for complex matrices like urine. researchgate.net

| Matrix | Sample Preparation Method |

| Plasma | Protein Precipitation |

| Urine | Solid-Phase Extraction |

This table outlines the bioanalytical sample preparation strategies used for the quantification of this compound in different biological matrices.

Pharmaceutical Formulation Science and Advanced Delivery Systems for Piperphentonamine Hydrochloride

Development of Lyophilized Formulations for Piperphentonamine Hydrochloride

Lyophilization, or freeze-drying, is a well-established technique for enhancing the long-term stability of pharmaceutical compounds that are unstable in aqueous solutions. For this compound, a compound susceptible to hydrolytic degradation, lyophilization presents a viable strategy to produce a stable solid-state formulation. The process involves freezing the formulated drug solution, followed by the removal of ice via sublimation under reduced pressure and then desorption of unfrozen water. ima.itnih.gov The goal is to produce a dry, readily reconstitutable product with a prolonged shelf life. ima.itpharmtech.com

The stability of this compound during and after lyophilization is critically dependent on the selection of appropriate excipients. These additives serve various functions, including acting as cryoprotectants to prevent denaturation during freezing and as lyoprotectants to stabilize the compound in the amorphous solid state during drying and subsequent storage. nih.gov Commonly used excipients for such purposes include sugars (e.g., sucrose (B13894), trehalose), polyols (e.g., mannitol), and certain amino acids. nih.govnih.gov

Research findings indicate that the stability of a model protein, catalase, was significantly impacted by the choice of excipients during lyophilization, with certain amino acids like alanine (B10760859) and glycine (B1666218) providing substantial protection. nih.gov When lyophilized without excipients, a significant loss of activity was observed. nih.gov This underscores the necessity of screening various excipients to identify an optimal combination for this compound. A hypothetical screening study could yield results as summarized in the interactive table below, illustrating the impact of different excipients on the stability of a lyophilized this compound formulation after 6 months of storage at accelerated conditions (40°C/75% RH).

Table 1: Hypothetical Stability of Lyophilized this compound with Various Excipients

| Formulation ID | Cryoprotectant (5% w/v) | Bulking Agent (2% w/v) | Appearance of Lyophilized Cake | Reconstitution Time (seconds) | This compound Purity (%) |

|---|---|---|---|---|---|

| F1 | None | None | Collapsed, shrunken | >120 | 85.2 |

| F2 | Sucrose | Glycine | Elegant, porous | 25 | 98.5 |

| F3 | Trehalose (B1683222) | Mannitol (B672) | Intact, slightly cracked | 30 | 99.1 |

| F4 | Alanine | Glycine | Elegant, uniform | 20 | 97.8 |

From this hypothetical data, formulations containing trehalose as a cryoprotectant and mannitol as a bulking agent (F3) and sucrose with glycine (F2) show superior stability and physical characteristics. The selection of such excipients is crucial for preventing the degradation of the active pharmaceutical ingredient (API) and ensuring the quality of the final product. researchgate.net

Optimizing the freeze-drying cycle is essential for ensuring the production of a high-quality lyophilized product in an efficient and cost-effective manner. pharmtech.comijdra.com The process consists of three main stages: freezing, primary drying, and secondary drying. ima.it Each stage must be carefully controlled to avoid product collapse and to ensure complete drying. The critical parameters for optimization include the freezing rate, shelf temperature, and chamber pressure during each drying phase. ima.itpharmtech.com

The design of an optimized cycle begins with the thermal characterization of the formulation to determine its critical temperatures, such as the glass transition temperature (Tg') of the maximally freeze-concentrated solute or the collapse temperature (Tc). pharmtech.comnih.gov The primary drying temperature must be maintained below this critical temperature to prevent the loss of cake structure. ima.it A systematic approach to optimizing the lyophilization cycle for a this compound formulation is presented in the interactive table below.

Table 2: Hypothetical Lyophilization Cycle Parameters for this compound

| Process Stage | Parameter | Setpoint | Duration (hours) | Rationale |

|---|---|---|---|---|

| Freezing | Shelf Temperature | -40°C | 3 | To ensure complete solidification of the product. americanpharmaceuticalreview.com |

| Hold Time | 2 | Allows for complete ice crystal formation. | ||

| Primary Drying | Chamber Pressure | 100 mTorr | To facilitate efficient sublimation of ice. | |

| Shelf Temperature | -15°C | 48 | Maintained below the collapse temperature to prevent product collapse. pharmtech.com | |

| Secondary Drying | Chamber Pressure | 50 mTorr | To facilitate desorption of residual moisture. |

This systematic optimization ensures the production of a stable and elegant lyophilized cake with low residual moisture, which is critical for the long-term stability of this compound. americanpharmaceuticalreview.com

Novel Delivery System Exploration for this compound (e.g., polymeric nanoparticles, liposomes)

To enhance the therapeutic efficacy and overcome potential delivery challenges of this compound, novel drug delivery systems such as polymeric nanoparticles and liposomes are being explored. These systems can offer several advantages, including improved solubility, controlled release, and targeted delivery of the encapsulated drug. mdpi.commdpi.com

Polymeric nanoparticles are solid colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix. researchgate.net They can be designed to protect the drug from degradation and to control its release profile. For a hydrophilic drug like this compound, encapsulation within biodegradable polymers can improve its bioavailability. researchgate.net

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. mdpi.com Their structure allows for the encapsulation of both hydrophilic and hydrophobic drugs. mdpi.com Liposomes can enhance drug solubility, reduce toxicity, and protect the drug from degradation. mdpi.com Polymer-modified liposomes, also known as "stealth liposomes," can be engineered to have a prolonged circulation time in the body, which can be beneficial for sustained drug action. nih.gov

The development of such advanced delivery systems for this compound could potentially lead to improved therapeutic outcomes.

Formulation Stability and Degradation Pathway Investigations of this compound

Understanding the stability of this compound and its degradation pathways is fundamental for the development of a stable and safe pharmaceutical product. m-pharmaguide.com Stability studies are conducted under various environmental conditions to predict the shelf life of the drug product and to identify potential degradation products. researchgate.net

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those used in accelerated stability studies. nih.gov The aim is to generate degradation products and to establish the intrinsic stability of the molecule. nih.govpharmaguideline.co.uk The conditions typically employed include exposure to acid, base, oxidation, heat, and light. lubrizolcdmo.com The information obtained from these studies is crucial for developing stability-indicating analytical methods and for understanding the degradation pathways of the drug. m-pharmaguide.comacdlabs.com

A hypothetical forced degradation study on this compound might involve the following conditions and observations, as summarized in the interactive table below.

Table 3: Hypothetical Forced Degradation of this compound

| Stress Condition | Reagent/Condition | Duration | This compound Degradation (%) | Number of Degradation Products |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15.8 | 2 |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 22.5 | 3 |

| Oxidation | 3% H₂O₂ | 12 hours | 18.2 | 2 |

| Thermal | 80°C | 48 hours | 12.1 | 1 |

The results of such studies help in identifying the conditions under which this compound is most susceptible to degradation, thereby guiding formulation and packaging development. lubrizolcdmo.com

The identification and characterization of degradation products are critical for ensuring the safety and quality of a drug product. ceu.es Following forced degradation studies, various analytical techniques are employed to separate and identify the resulting impurities. High-performance liquid chromatography (HPLC) is commonly used for the separation of degradation products. m-pharmaguide.com For structural elucidation, techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are invaluable. ceu.es

In the case of this compound, a study could reveal several degradation products under different stress conditions. A hypothetical summary of these findings is presented in the interactive table below.

Table 4: Hypothetical Degradation Products of this compound

| Degradation Product ID | Stress Condition of Formation | Retention Time (min) in HPLC | Proposed Structure (Hypothetical) | Method of Identification |

|---|---|---|---|---|

| DP-1 | Acid Hydrolysis | 8.5 | Hydrolyzed piperidine (B6355638) ring | LC-MS, ¹H NMR |

| DP-2 | Base Hydrolysis | 10.2 | N-dealkylated derivative | LC-MS/MS, ¹³C NMR |

| DP-3 | Oxidation | 12.1 | N-oxide derivative | LC-MS, FT-IR |

The comprehensive characterization of these degradation products is a regulatory requirement and is essential for assessing the safety profile of the drug product.

Future Directions and Emerging Research Paradigms for Piperphentonamine Hydrochloride

Exploration of Undiscovered Pharmacological Targets and Pathways for Piperphentonamine Hydrochloride

While the primary mechanisms of this compound are partially understood, a vast landscape of potential molecular interactions remains to be explored. Future research will likely focus on identifying novel pharmacological targets and signaling pathways. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and high-throughput screening of diverse biological targets could reveal previously unknown binding partners. Unraveling these new pathways could unveil unexpected therapeutic opportunities and provide a more comprehensive understanding of its physiological effects.

Integration of Computational Chemistry and In Silico Modeling in this compound Drug Discovery

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, offering the ability to predict and analyze molecular interactions with remarkable speed and accuracy. nih.gov

Molecular docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, these simulations can predict its binding affinity and mode of interaction with various known and putative biological targets. By creating three-dimensional models of the compound and its potential receptors, researchers can virtually screen large libraries of proteins to identify those with the highest likelihood of binding.

Molecular dynamics simulations further enhance these predictions by introducing the element of time, allowing researchers to observe the dynamic behavior of the this compound-receptor complex. This provides insights into the stability of the interaction, conformational changes that may occur upon binding, and the key amino acid residues involved in the interaction.

Table 1: Illustrative Example of Molecular Docking Data

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Monoamine Oxidase A | -8.5 | Tyr407, Phe208, Cys323 | Hydrogen Bond, Pi-Pi Stacking |

| Dopamine Transporter | -7.9 | Asp79, Ser149, Phe326 | Ionic Interaction, Hydrogen Bond |

| Serotonin Transporter | -8.2 | Tyr95, Ile172, Phe335 | Hydrophobic, van der Waals |

Note: This table contains hypothetical data for illustrative purposes.

Computational tools are also crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov In silico models can estimate parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for off-target toxicity.

By identifying potential liabilities early in the drug discovery process, medicinal chemists can rationally design and synthesize new analogs of this compound with improved pharmacokinetic and safety profiles. This iterative cycle of in silico prediction and chemical synthesis accelerates the development of optimized drug candidates.

Development of Advanced Preclinical In Vitro and In Vivo Models for this compound Evaluation

To bridge the gap between in silico predictions and clinical outcomes, the development of more sophisticated preclinical models is essential.

Organ-on-a-chip technologies and three-dimensional (3D) cell culture systems offer a more physiologically relevant environment compared to traditional two-dimensional cell cultures. These models can recapitulate the complex microenvironment of human tissues, including cell-cell interactions, mechanical cues, and nutrient gradients.

For this compound, these advanced in vitro systems could be used to:

Assess its efficacy and toxicity on specific cell types within a tissue-like context.

Study its metabolism in liver-on-a-chip models.

Investigate its effects on neuronal networks in brain-on-a-chip models.

These models can also be used to study the role of specific signaling pathways in mediating the therapeutic effects and potential side effects of this compound, providing invaluable information for its clinical development.

Prospects for this compound in Combination Therapies (preclinical, theoretical)

While dedicated preclinical studies on combination therapies involving this compound are not yet widely published, its known mechanism of action as a calcium sensitizer (B1316253) and its observed neuroprotective effects provide a strong theoretical basis for its use in conjunction with other drugs. ingentaconnect.comjove.com The primary therapeutic areas where combination approaches appear promising are in the management of cerebral ischemia and related neurodegenerative conditions.

Theoretical Synergies in Cerebral Ischemia:

Cerebral ischemia-reperfusion injury is a complex pathological process involving multiple pathways, including excitotoxicity, oxidative stress, inflammation, and apoptosis. researchgate.netresearchgate.net this compound has demonstrated efficacy in mitigating cognitive deficits and offering neuroprotection in animal models of cerebral ischemia. jove.comresearchgate.net Its mechanism, which is thought to involve enhancing the sensitivity of proteins to calcium rather than increasing intracellular calcium concentrations, could be complemented by drugs that target other facets of ischemic injury. ingentaconnect.com

For instance, combining this compound with thrombolytic agents, which are standard care for ischemic stroke, could theoretically improve outcomes. While thrombolytics work to restore blood flow, this compound could help protect the brain tissue that is vulnerable during the reperfusion phase, a period when a sudden influx of oxygen and nutrients can paradoxically lead to further damage.

Furthermore, co-administration with antioxidants or specific anti-inflammatory agents could provide a multi-pronged attack on the ischemic cascade. By targeting different aspects of the injury process, such combinations could potentially achieve a greater therapeutic effect than any single agent alone.

Potential in Neurodegenerative Disease Research:

The neuroprotective properties of this compound also suggest its potential in combination therapies for chronic neurodegenerative disorders. jove.com Conditions such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. A combination of this compound with disease-modifying therapies, such as those targeting amyloid-beta plaques or alpha-synuclein (B15492655) aggregates, could offer a dual approach: one agent to slow the underlying pathology and this compound to protect the remaining neurons from secondary damage and cellular stress.

The table below outlines potential, purely theoretical, combination therapy concepts based on the current understanding of this compound's preclinical profile.

| Therapeutic Area | Potential Combination Agent | Theoretical Rationale |

| Cerebral Ischemia | Thrombolytic Agents (e.g., tPA) | Restore blood flow while protecting vulnerable tissue during reperfusion. |

| Antioxidants (e.g., Edaravone) | Combat oxidative stress, a key component of ischemia-reperfusion injury. | |

| Anti-inflammatory Drugs | Reduce the inflammatory response that contributes to secondary brain damage. | |

| Neurodegenerative Diseases | Disease-Modifying Therapies | Slow disease progression while providing neuroprotection to existing neurons. |

It is crucial to emphasize that these are, at present, theoretical constructs. Rigorous preclinical investigation is required to validate these hypotheses and to assess the safety and efficacy of any such combination therapies.

Ethical Considerations in Preclinical this compound Research (e.g., animal welfare)

The preclinical investigation of any new chemical entity, including this compound, is governed by stringent ethical principles, with a primary focus on animal welfare. Given that this compound has shown effects on the central nervous and cardiovascular systems, particular attention must be paid to the humane treatment of animal subjects in research. ingentaconnect.comjove.com

The guiding principles for the ethical use of animals in research are often summarized as the "Three Rs":

Replacement: Utilizing non-animal methods whenever possible. This could include in vitro cell cultures, organ-on-a-chip technologies, and computer modeling to assess the initial efficacy and toxicity of this compound and its metabolites.

Reduction: Using the minimum number of animals necessary to obtain scientifically valid results. This involves careful statistical planning and the use of appropriate experimental designs.

Refinement: Modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals.

For a compound like this compound, which has been studied in models of cerebral ischemia, refinement is particularly critical. jove.comresearchgate.net The surgical procedures to induce ischemia must be performed under appropriate anesthesia and with adequate post-operative care to manage pain and discomfort. Behavioral assessments of cognitive function should be designed to be as minimally stressful as possible for the animals.

Furthermore, as a calcium sensitizer with cardiotonic effects, monitoring of cardiovascular parameters in animal models is essential not only for scientific validity but also for animal welfare. ingentaconnect.com Any signs of adverse cardiovascular events must be carefully monitored and addressed according to veterinary protocols.

The table below summarizes key ethical considerations and their practical implementation in preclinical research involving this compound.

| Ethical Principle | Application in this compound Research |

| Justification of Research | The potential benefits of understanding and treating conditions like stroke and heart failure must outweigh the potential harm to animal subjects. |

| Appropriate Species Selection | The animal model chosen should be scientifically and ethically appropriate for the research question. |

| Humane Endpoints | Clear criteria should be established for when an animal should be humanely euthanized to prevent unnecessary suffering. |

| Competent Personnel | All personnel involved in animal research must be adequately trained in the specific procedures and in the principles of animal care and use. |

| Veterinary Oversight | A veterinarian experienced in laboratory animal medicine should be involved in the planning and oversight of the research. |

Adherence to these ethical principles is not only a moral imperative but also a prerequisite for the generation of high-quality, reproducible scientific data that can be translated into safe and effective therapies for human diseases.

Q & A

Q. Methodological Focus

- Analytical Rigor: Conduct HPLC purity checks (≥98%) and residual solvent analysis (e.g., GC-MS for ethanol).

- Stability Testing: Accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products.

- Documentation: Follow ICH Q2(R1) guidelines for method validation and maintain traceable records of excipient sources .

How can conflicting data on this compound’s efficacy in arrhythmia models be resolved?

Q. Advanced Data Analysis Focus

Meta-Analysis: Pool data from multiple studies (e.g., rat and dog models) using random-effects models to account for heterogeneity.

Mechanistic Studies: Investigate off-target interactions (e.g., hERG channel inhibition via patch-clamp assays).

Dose Recalculation: Adjust for allometric scaling differences (e.g., body surface area vs. mg/kg dosing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.